Endosidin2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

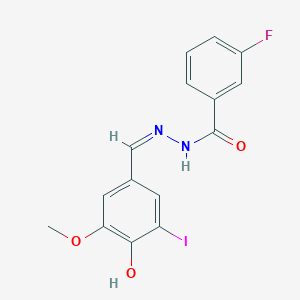

Molecular Formula |

C15H12FIN2O3 |

|---|---|

Molecular Weight |

414.17 g/mol |

IUPAC Name |

3-fluoro-N-[(Z)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C15H12FIN2O3/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10/h2-8,20H,1H3,(H,19,21)/b18-8- |

InChI Key |

UIADDCURKKFTFW-LSCVHKIXSA-N |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC(=CC=C2)F)I)O |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O |

Origin of Product |

United States |

Foundational & Exploratory

Endosidin2: A Technical Guide to its Mechanism of Action in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endosidin2 (ES2) is a potent small molecule inhibitor of exocytosis in plant cells. This technical guide provides an in-depth overview of the molecular mechanism of ES2, its impact on crucial cellular processes, and detailed experimental protocols for its application in research. ES2 specifically targets the EXO70 subunit of the octameric exocyst complex, a key player in the tethering of secretory vesicles to the plasma membrane. By binding to EXO70, ES2 disrupts the final stages of exocytosis, leading to a cascade of effects on plant growth, development, and stress responses. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved in the study of ES2.

Core Mechanism of Action: Targeting the Exocyst Complex

This compound acts as a direct inhibitor of the exocyst complex, a crucial component of the cellular machinery responsible for exocytosis. The exocyst is an eight-protein complex that tethers post-Golgi secretory vesicles to the plasma membrane prior to their fusion, ensuring the targeted delivery of cargo.

ES2's primary molecular target is EXO70 , a key subunit of the exocyst complex. The binding of ES2 to EXO70 disrupts the normal function of the exocyst, leading to the inhibition of exocytosis. This inhibition has been observed in both plant and mammalian cells, highlighting the conserved nature of the exocyst complex and the EXO70 subunit. The interaction between ES2 and EXO70 has been confirmed through various assays, including pull-down assays using biotinylated ES2 analogs.

The inhibition of exocytosis by ES2 leads to several downstream cellular consequences:

-

Disruption of Protein Trafficking: ES2 treatment leads to the mislocalization of plasma membrane proteins that are delivered via the secretory pathway. A notable example is the auxin efflux carrier PIN-FORMED2 (PIN2) , which accumulates in intracellular agglomerations and is diverted to the vacuole for degradation upon ES2 treatment. Similarly, the brassinosteroid receptor BRI1 also shows altered localization.

-

Impairment of Polarized Growth: Processes requiring high rates of targeted secretion, such as pollen tube and root hair growth, are highly sensitive to ES2. The molecule inhibits pollen tube elongation in a dose-dependent manner.

-

Alterations in Cell Wall Deposition: As cell wall components are delivered to the apoplast via exocytosis, ES2 treatment can lead to defects in cell wall synthesis. In the moss Physcomitrium patens, high concentrations of ES2 cause tip-growing cells to rupture, indicating a failure in new cell wall deposition.

An analog of ES2, named This compound-14 (ES2-14) , has been developed and shown to be a more potent inhibitor of exocytosis in plants and fungal pathogens.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound and its analog, ES2-14, on various aspects of plant cell physiology.

| Compound | Organism | Assay | IC50 / Effect | Reference |

| This compound (ES2) | Arabidopsis thaliana | Root growth inhibition | ~32 µM | |

| Arabidopsis thaliana | Pollen tube germination | Inhibition at 16 µM | ||

| Physcomitrium patens | Polarized growth inhibition | IC50 between 8.8 and 12.3 µM | ||

| This compound-14 (ES2-14) | Arabidopsis thaliana | Root growth inhibition | ~15 µM |

Table 1: Inhibitory Concentrations of this compound and its Analogs. This table provides the half-maximal inhibitory concentration (IC50) values or effective concentrations of ES2 and ES2-14 for different biological processes in plants.

| Compound | Concentration | Treatment Time | Protein | Effect on Localization | Reference |

| This compound (ES2) | 40 µM | 2 hours | PIN2-GFP | Reduced plasma membrane signal, accumulation in intracellular agglomerations and vacuoles. | |

| 40 µM | 2 hours | BRI1-GFP | Altered plasma membrane localization. | ||

| 40 µM | 2 hours | GFP-EXO70A1 | Loss of polarized localization at the plasma membrane. | ||

| This compound-14 (ES2-14) | 20 µM | 2 hours | PIN2-GFP | Significant reduction of plasma membrane fluorescence intensity. | |

| 40 µM | 2 hours | PIN2-GFP | Further reduction of plasma membrane signal and increased size of intracellular compartments. |

Table 2: Effects of this compound and ES2-14 on Protein Localization. This table details the changes in the subcellular localization of key proteins involved in membrane trafficking and signaling upon treatment with ES2 and ES2-14.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Brefeldin A (BFA) Washout Assay for Monitoring Exocytosis

This assay is used to assess the inhibitory effect of ES2 on the recycling of plasma membrane proteins. BFA is a fungal toxin that blocks a subset of ARF-GEFs, leading to the accumulation of endocytosed proteins in so-called "BFA bodies" or "BFA compartments." Washing out BFA allows for the synchronous release of these proteins back to the plasma membrane, a process dependent on exocytosis.

Protocol:

-

Plant Material: 5- to 7-day-old Arabidopsis thaliana seedlings expressing a fluorescently tagged plasma membrane protein of interest (e.g., PIN2-GFP).

-

BFA Treatment: Incubate seedlings in liquid ½ Murashige and Skoog (MS) medium containing 25-50 µM BFA for 1-2 hours to induce the formation of BFA bodies.

-

Washout and ES2 Treatment:

-

Carefully remove the BFA-containing medium.

-

Wash the seedlings twice with liquid ½ MS medium.

-

Incubate the seedlings in liquid ½ MS medium containing the desired concentration of ES2 (e.g., 40 µM) or a DMSO control.

-

-

Microscopy:

-

Mount the seedlings on a microscope slide with the respective treatment solution.

-

Image the root epidermal cells using a confocal laser scanning microscope at different time points after BFA washout (e.g., 0, 30, 60, 90 minutes).

-

-

Data Analysis: Quantify the disappearance of BFA bodies and the recovery of the fluorescent signal at the plasma membrane over time. A delay in the disappearance of BFA bodies and a slower recovery of plasma membrane fluorescence in ES2-treated seedlings compared to the control indicates an inhibition of exocytosis.

Confocal Microscopy for Protein Localization Studies

This method is used to visualize the subcellular localization of fluorescently tagged proteins in response to ES2 treatment.

Protocol:

-

Plant Material: Arabidopsis thaliana seedlings stably expressing a GFP- or other fluorescently-tagged protein of interest.

-

ES2 Treatment: Incubate seedlings in liquid ½ MS medium or on solid ½ MS plates containing the desired concentration of ES2 or a DMSO control for a specified duration (e.g., 2 hours).

-

Sample Preparation: Mount the seedlings in the respective treatment solution on a microscope slide.

-

Imaging:

-

Use a confocal laser scanning microscope equipped with the appropriate laser lines and emission filters for the fluorescent protein being observed.

-

Acquire Z-stack images of relevant cells (e.g., root epidermal cells) to capture the three-dimensional distribution of the protein.

-

-

Image Analysis:

-

Analyze the images to determine changes in protein localization, such as a decrease in plasma membrane signal, an increase in intracellular puncta, or accumulation in the vacuole.

-

Quantify fluorescence intensity at the plasma membrane and in intracellular compartments using image analysis software (e.g., ImageJ/Fiji).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular interactions and experimental procedures related to this compound.

Caption: Molecular mechanism of this compound (ES2) action.

Caption: Experimental workflow for a Brefeldin A (BFA) washout assay.

Conclusion and Future Directions

This compound has emerged as a valuable chemical tool for dissecting the intricacies of exocytosis in plant cells. Its specific targeting of the highly conserved EXO70 subunit of the exocyst complex provides a means to conditionally and reversibly inhibit this fundamental cellular process. The detailed characterization of ES2 and its more potent analog, ES2-14, has advanced our understanding of the roles of exocytosis in protein trafficking, polarized growth, and cell wall formation.

Future research could focus on several key areas:

-

Identification of the full range of exocyst cargo: Proteomic studies on ES2-treated plasma membranes can help identify the complete set of proteins delivered via the exocyst-mediated pathway.

-

Elucidation of regulatory mechanisms: Investigating how the interaction between ES2 and EXO70 affects the assembly and regulation of the entire exocyst complex.

-

Development of more specific inhibitors: The structural information from ES2 and its analogs can guide the design of new molecules with higher affinity and specificity, potentially for different EXO70 isoforms.

-

Applications in agriculture and medicine: Given the importance of exocytosis in plant-pathogen interactions and in human diseases, ES2 and its derivatives could serve as lead compounds for the development of novel fungicides or therapeutic agents.

This technical guide provides a solid foundation for researchers and professionals seeking to utilize this compound as a tool to explore the dynamic processes governed by exocytosis in plant cells.

Endosidin2: A Technical Guide to its Discovery, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endosidin2 (ES2) is a potent and selective small molecule inhibitor of exocytosis, a fundamental cellular process responsible for the transport of molecules to the cell surface.[1][2] This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of this compound. It details the experimental protocols used to elucidate its function and presents key quantitative data in a structured format. Furthermore, this document includes visualizations of the signaling pathways and experimental workflows impacted by ES2, offering a valuable resource for researchers in cell biology and drug development.

Discovery and Identification of the Cellular Target

This compound was identified through a plant-based chemical screen designed to find inhibitors of endomembrane trafficking.[2][3] The primary cellular target of ES2 was identified as the EXO70 subunit of the exocyst complex, a highly conserved protein complex that mediates the tethering of secretory vesicles to the plasma membrane prior to fusion.[1][2][4] This interaction was confirmed through a series of robust experimental approaches.

Target Identification Methodology

Drug Affinity Responsive Target Stability (DARTS): This technique was employed to demonstrate a direct interaction between ES2 and the EXO70A1 protein in Arabidopsis thaliana.[5][6] The principle behind DARTS is that the binding of a small molecule to its protein target can confer protection from proteolytic degradation.[5] In these experiments, total protein extracts from Arabidopsis were incubated with either ES2 or a DMSO control, followed by digestion with a protease. Western blot analysis revealed that EXO70A1 was protected from degradation in the presence of ES2, indicating a direct binding interaction.[4]

Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR): STD-NMR was utilized to further confirm the interaction between ES2 and purified EXO70A1 protein.[4] This method detects the binding of a small molecule to a large protein by observing the transfer of saturation from the protein to the ligand. The resulting spectra provided evidence of a direct physical interaction between ES2 and the EXO70A1 subunit.[4]

Genetic Evidence: Genetic studies provided further confirmation of EXO70 as the target of ES2. An Arabidopsis mutant with a C-terminal truncation of an EXO70 protein exhibited dominant resistance to ES2.[1][6] This finding strongly supports the notion that EXO70 is the biologically relevant target of this compound.

Mechanism of Action: Inhibition of Exocytosis

This compound exerts its biological effects by binding to the EXO70 subunit, thereby inhibiting the function of the exocyst complex.[1][7] This inhibition disrupts the final stages of exocytosis, leading to a range of cellular phenotypes.[8] The primary mechanism involves the interference with the tethering of post-Golgi secretory vesicles to the plasma membrane.[7][9]

Impact on Vesicle Trafficking

The inhibition of the exocyst complex by ES2 has profound effects on vesicle trafficking pathways:

-

Inhibition of Exocytosis and Endosomal Recycling: ES2 blocks the secretion of proteins to the plasma membrane and hinders the recycling of endocytosed proteins back to the cell surface.[1][5]

-

Enhancement of Vacuolar Trafficking: In plant cells, the disruption of the secretory pathway by ES2 leads to the rerouting of plasma membrane proteins, such as the auxin transporter PIN2, to the vacuole for degradation.[2][5][7] This is observed as an accumulation of PIN2 in late endosomes/prevacuolar compartments (PVCs).[2][10]

-

Disruption of Polarized Growth: Processes that rely on targeted exocytosis, such as the polarized growth of pollen tubes and root hairs in plants, are inhibited by ES2 in a dose-dependent manner.[2][8]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits the exocyst complex, disrupting vesicle tethering and fusion at the plasma membrane.

Characterization of this compound's Biological Effects

The biological activity of this compound and its more potent analog, this compound-14, has been characterized through various cellular and organismal assays.[11]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity of this compound and its analog, ES2-14.

| Compound | Organism/System | Assay | Parameter | Value | Reference |

| This compound (ES2) | Arabidopsis thaliana | Root Growth Inhibition | IC50 | 32 µM | [11] |

| Arabidopsis thaliana | PIN2 Trafficking | Effective Concentration | 20-40 µM | [2][11] | |

| Physcomitrium patens | Polarized Growth Inhibition | IC50 | 8.8 - 12.3 µM | [8] | |

| HeLa Cells | Transferrin Recycling | - | Inhibition Observed | [12] | |

| PC12 Cells | Cell Viability | Toxic Concentration | 15-40 µM | [13] | |

| Purified EXO70A1 | Binding Affinity | Kd | 253 µM | [12] | |

| This compound-14 (ES2-14) | Arabidopsis thaliana | Root Growth Inhibition | IC50 | 15 µM | [11] |

| Magnaporthe oryzae | Growth and Pathogenesis | - | Inhibition Observed | [11][14] | |

| Botrytis cinerea | Virulence | - | Reduction Observed | [11][14] |

Effects on Auxin Transporter Trafficking

A hallmark of this compound activity in plants is the disruption of the trafficking of PIN-FORMED (PIN) auxin efflux carriers, particularly PIN2.[2][15]

-

PIN2 Accumulation: Treatment with ES2 leads to the accumulation of PIN2 in intracellular agglomerations, termed ES2 aggregates (ES2As), and within the vacuole.[15][16][17]

-

Reduced Plasma Membrane Localization: Consequently, the abundance of PIN2 at the plasma membrane is significantly reduced.[2][10]

-

Accelerated Endocytosis: ES2 has been shown to accelerate the endocytosis of PIN2 from the plasma membrane.[15][17]

-

Effects on Other PINs: The trafficking of other PIN proteins, such as PIN3 and PIN4, is also disrupted by ES2.[15][16][17]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Brefeldin A (BFA) Washout Assay for PIN2 Recycling

This assay is used to assess the effect of ES2 on the recycling of PIN2 from endosomes back to the plasma membrane.

-

Seedling Preparation: Use 5-7 day old Arabidopsis thaliana seedlings expressing a fluorescently tagged PIN2 protein (e.g., PIN2:GFP).

-

BFA Treatment: Treat the seedlings with 40-50 µM Brefeldin A (BFA) for 1-2 hours. BFA is an inhibitor of exocytosis that causes the accumulation of endocytosed proteins in "BFA bodies".

-

Washout and ES2 Treatment: Wash out the BFA and transfer the seedlings to liquid media containing either a DMSO control or 40 µM this compound.

-

Microscopy: Image the root epidermal cells using a confocal microscope at various time points (e.g., 0, 60, 90 minutes) after the washout.

-

Analysis: Quantify the disappearance of BFA bodies over time. A delay in the disappearance of BFA bodies in ES2-treated seedlings indicates an inhibition of PIN2 recycling.[2]

Confocal Microscopy of PIN2 Localization

This protocol is used to visualize the subcellular localization of PIN2 in response to ES2 treatment.

-

Seedling Preparation: Use 5-7 day old Arabidopsis thaliana seedlings expressing PIN2:GFP. For vacuolar localization, seedlings can be kept in the dark to inhibit the degradation of GFP.[2]

-

ES2 Treatment: Incubate the seedlings in liquid media containing 40-50 µM this compound or a DMSO control for a specified duration (e.g., 2 hours).

-

Staining (Optional): To visualize endosomes, co-localization studies can be performed using markers such as FM4-64 or by using plant lines co-expressing PIN2:GFP and an endosomal marker like ARA7/RabF2b:mRFP.[2][15]

-

Microscopy: Mount the seedlings and image the root epidermal cells using a laser scanning confocal microscope.

-

Analysis: Observe and quantify changes in PIN2:GFP localization, such as reduced plasma membrane signal and increased intracellular and vacuolar signals.[2]

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical experiment investigating the effect of this compound on PIN2 trafficking.

Caption: A generalized workflow for studying the effects of this compound on protein localization in Arabidopsis.

Conclusion

This compound has emerged as a valuable chemical tool for the study of exocytosis and vesicle trafficking in both plant and animal systems. Its specific targeting of the highly conserved EXO70 subunit of the exocyst complex allows for the conditional and reversible inhibition of this essential cellular process, overcoming the limitations associated with genetic approaches such as mutant lethality.[1][2] The detailed characterization of this compound's mechanism of action and its biological effects provides a solid foundation for its use in dissecting the intricate regulation of secretion. Furthermore, the identification of the exocyst complex as a druggable target opens up new avenues for the development of therapeutics for human diseases associated with exocytosis dysfunction, such as diabetes and cancer.[1][5] This guide serves as a comprehensive resource for researchers seeking to utilize this compound in their investigations and for professionals interested in the therapeutic potential of targeting the exocyst pathway.

References

- 1. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. US20180362449A1 - The exocyst as a novel drug target of this compound and application as a therapeutic - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Inhibition of the Exocyst Complex Attenuates the LRRK2 Pathological Effects [mdpi.com]

- 14. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 | PLOS One [journals.plos.org]

- 16. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Endosidin2 in Vesicle Trafficking: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vesicle trafficking is a fundamental cellular process in eukaryotes, responsible for the transport of proteins, lipids, and other molecules to their correct destinations within or outside the cell. A key player in the final stages of secretion is the exocyst, an octameric protein complex that tethers secretory vesicles to the plasma membrane prior to fusion. The small molecule, Endosidin2 (ES2), has emerged as a powerful chemical tool for studying this process. ES2 specifically targets the EXO70 subunit of the exocyst complex, inhibiting exocytosis and altering vesicle trafficking dynamics in a dose-dependent manner. This guide provides a comprehensive overview of this compound, its mechanism of action, its biological effects, and the experimental protocols used to characterize its function, serving as a technical resource for researchers in cell biology and drug development.

Mechanism of Action: Targeting the Exocyst Complex

This compound acts as a selective inhibitor of the exocyst complex by directly binding to its EXO70 subunit.[1][2][3] This interaction disrupts the tethering of vesicles to the plasma membrane, effectively inhibiting exocytosis and endosomal recycling.[1][4][5] Consequently, cargo proteins that are normally delivered to the cell surface are rerouted, often leading to their degradation in the vacuole.[2][4] This mechanism makes ES2 an invaluable tool for dissecting the intricacies of exocyst-mediated trafficking pathways across different organisms, from plants to humans.[1][2]

The direct interaction between ES2 and the Arabidopsis EXO70A1 protein has been confirmed through multiple biophysical assays, which have also quantified the binding affinity.

Table 1: this compound Binding Affinity for EXO70A1

| Assay Method | Dissociation Constant (Kd) | Reference |

| Microscale Thermophoresis (MST) | 253 µM | [5] |

| Saturation Transfer Difference NMR (STD-NMR) | 400 ± 170 µM | [6] |

The following diagram illustrates the central role of EXO70 in the exocytic pathway and the inhibitory action of this compound.

Biological and Phenotypic Effects

ES2 treatment induces a range of observable effects by disrupting vesicle trafficking. These effects have been characterized in detail, particularly in the model plant Arabidopsis thaliana.

Inhibition of Protein Trafficking

Short-term ES2 treatment (e.g., 2 hours) disrupts the trafficking of proteins that are actively recycled between the plasma membrane and endosomes.[2] This includes key proteins such as the auxin transporters PIN-FORMED1 (PIN1) and PIN2, and the brassinosteroid receptor (BRI1).[2][7] Inhibition of their delivery to the plasma membrane leads to their accumulation in intracellular compartments and subsequent rerouting to the vacuole.[4][8][9] In mammalian cells, ES2 also reduces the recycling of endocytosed transferrin to the plasma membrane.[2][5]

A quantitative proteomics analysis in Arabidopsis roots revealed that after a 2-hour treatment with 40 µM ES2, the abundance of 145 plasma membrane proteins was significantly reduced.[7][10] These proteins are involved in diverse functions, including cell growth, hormone signaling, and nutrient uptake, highlighting the broad impact of exocyst-mediated trafficking.[7][10]

Effects on Plant Growth and Development

The disruption of polarized secretion manifests as distinct developmental phenotypes. ES2 inhibits polarized growth in a dose-dependent manner.[2][11]

-

Root Growth: Arabidopsis seedlings grown on ES2-containing media exhibit shorter roots and fewer, shorter root hairs.[2]

-

Pollen Tube Growth: ES2 inhibits pollen tube elongation, a classic model for tip growth that relies heavily on polarized exocytosis.[2][6]

Table 2: IC50 Values for this compound and its Analog, ES2-14

| Compound | Organism | Effect Measured | IC50 Value (µM) | Reference |

| This compound (ES2) | Arabidopsis thaliana | Root Growth Inhibition | 32 | [12] |

| This compound (ES2) | Physcomitrium patens | Growth Inhibition | 8.8 - 12.3 | [12] |

| ES2-14 | Arabidopsis thaliana | Root Growth Inhibition | 15 | [12] |

This compound Analogs: The Case of ES2-14

Structure-activity relationship (SAR) analysis has led to the development of ES2 analogs with altered potency and specificity. ES2-14, which differs from ES2 by the substitution of a methoxy (B1213986) group with an iodine, is a more potent inhibitor of exocytosis in plants and fungi.[8][13][14] Interestingly, ES2-14 did not significantly affect exocytosis in mammalian cells, suggesting that minor structural changes can alter the compound's activity across different organisms.[13][14][15]

Key Experimental Protocols

Several key methodologies have been instrumental in elucidating the mechanism and effects of this compound.

Drug Affinity Responsive Target Stability (DARTS)

This protocol is used to identify the cellular target of a small molecule by observing how the molecule protects its target protein from protease degradation.

Methodology:

-

Protein Extraction: Prepare total protein extracts from Arabidopsis seedlings or other relevant tissues.

-

Incubation: Divide the extract into two aliquots. Incubate one with this compound (e.g., 100 µM) and the other with a solvent control (DMSO) for 1-2 hours at room temperature.

-

Protease Digestion: Add a non-specific protease, such as pronase, to both aliquots at varying concentrations (e.g., 1:10,000 to 1:3,000 dilution). Incubate for a defined period (e.g., 30 minutes).

-

Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.

-

Western Blot Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the putative target (e.g., anti-EXO70A1). A stronger band in the ES2-treated sample compared to the control at a given pronase concentration indicates that ES2 binding has protected the protein from degradation.[2][11]

PIN2-GFP Trafficking Assay

This live-cell imaging assay visualizes the effect of ES2 on the subcellular localization of the PIN2 auxin transporter, a well-established cargo protein for endo- and exocytosis studies.

Methodology:

-

Plant Material: Use transgenic Arabidopsis thaliana seedlings stably expressing a functional PIN2-GFP fusion protein.

-

Treatment: Mount 5- to 7-day-old seedlings in liquid growth medium. Treat with this compound at a working concentration (e.g., 20-40 µM) or a DMSO control.[8][13]

-

Confocal Microscopy: Image the epidermal cells of the root transition zone using a confocal microscope at specified time points (e.g., 0, 30, 60, 120 minutes) after treatment.

-

Image Analysis: Observe the localization of the PIN2-GFP signal. In control cells, the signal is predominantly at the apical plasma membrane. In ES2-treated cells, the signal diminishes from the plasma membrane and accumulates in intracellular compartments, often colocalizing with late endosome or pre-vacuolar markers like ARA7/RabF2b.[2][13]

-

Quantification: Measure the fluorescence intensity of PIN2-GFP at the plasma membrane and the number and size of intracellular GFP-positive agglomerations to quantify the effect of the treatment.[13]

Transferrin Recycling Assay (Mammalian Cells)

This assay measures the rate of exocytosis in mammalian cells by tracking the recycling of fluorescently labeled transferrin.

Methodology:

-

Cell Culture: Grow HeLa or other suitable mammalian cells on glass coverslips.

-

Serum Starvation: Starve cells in serum-free medium to upregulate transferrin receptor expression.

-

Loading: Incubate cells with fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin) at 37°C to allow for endocytosis.

-

Acid Wash: Wash cells with an acidic buffer on ice to remove any surface-bound (non-internalized) transferrin.

-

Recycling and Treatment: Re-warm cells to 37°C in fresh medium containing unlabeled transferrin (to prevent re-uptake of the labeled form) with either this compound or a DMSO control.

-

Quantification: At various time points, collect the medium and lyse the cells. Measure the fluorescence in the medium (recycled transferrin) and the cell lysate (retained transferrin) using a fluorometer. A decrease in the rate of fluorescence appearing in the medium of ES2-treated cells indicates an inhibition of exocytosis.[2]

Applications and Future Outlook

This compound's ability to acutely and reversibly inhibit the exocyst complex makes it a superior tool to genetic mutants, which often suffer from lethality or severe pleiotropic defects.[1][2] It provides a means to study the dynamic regulation of exocytosis in a dose-dependent and temporally controlled manner.[11]

The conservation of the exocyst complex and the EXO70 target across kingdoms suggests broader applications.[1] As exocyst dysfunction is implicated in human diseases like diabetes and cancer, ES2 and its analogs serve as valuable lead compounds.[2][3] Further development of molecules with higher affinity and specificity could pave the way for novel therapeutics aimed at controlling exocyst-related pathologies.[2][11]

References

- 1. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 | PLOS One [journals.plos.org]

- 10. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Endosidin2's Impact on the Exocyst Subunit EXO70: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endosidin2 (ES2), a potent small molecule inhibitor, has emerged as a critical tool for dissecting the intricate processes of exocytosis. This technical guide provides an in-depth analysis of the effects of this compound on the EXO70 subunit of the exocyst complex, a key player in the tethering of secretory vesicles to the plasma membrane. By directly binding to EXO70, ES2 disrupts exocytosis, impacting a range of cellular functions from polarized growth in plants to potential therapeutic targets in human diseases like cancer and diabetes.[1][2][3] This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying ES2-EXO70 interactions, and presents visual workflows and signaling pathways to facilitate a comprehensive understanding of this pivotal molecular interaction.

Introduction to this compound and the Exocyst Complex

The exocyst is a highly conserved octameric protein complex essential for the final stages of exocytosis, the process by which cells secrete molecules.[1][2][3] This complex acts as a molecular tether, ensuring that secretory vesicles dock at specific sites on the plasma membrane before fusion. The EXO70 subunit is a critical component of this complex, directly interacting with the plasma membrane and playing a regulatory role in the assembly and function of the entire exocyst.[4][5][6]

This compound was identified through a chemical genetic screen as an inhibitor of endomembrane trafficking.[1] Subsequent research revealed that its primary target is the EXO70 subunit.[1][2][7] This specific interaction makes ES2 a valuable chemical probe for studying the dynamic regulation of exocytosis, overcoming challenges such as the lethality of genetic knockouts of core exocyst components.[1][8]

Mechanism of Action: this compound's Direct Interaction with EXO70

This compound exerts its inhibitory effect by directly binding to the EXO70 subunit of the exocyst complex.[1][9] This binding has been demonstrated to occur on the C-terminal domain of EXO70 and interferes with the proper localization and function of the exocyst complex at the plasma membrane.[9] The interaction between ES2 and EXO70 disrupts the tethering of vesicles, leading to an inhibition of exocytosis and endosomal recycling.[1][2] In plant cells, this disruption also leads to an enhancement of vacuolar trafficking.[1][2]

The functional consequences of ES2's binding to EXO70 are significant and pleiotropic, affecting various cellular processes that rely on functional exocytosis. These include the trafficking of crucial proteins like the auxin transporter PIN2 in plants and the glucose transporter Glut4 in mammals.[1][10]

Signaling Pathway of this compound Action

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound and its analogs with the EXO70 subunit and their biological effects.

Table 1: Binding Affinity of Endosidins to EXO70

| Compound | Target Protein | Method | Dissociation Constant (Kd) | Reference |

| This compound (ES2) | Arabidopsis thaliana EXO70A1 | MST | 253 ± 63.5 µM | [1] |

| This compound (ES2) | Magnaporthe oryzae EXO70 | MST | 15.3 ± 4.2 µM | [10] |

| This compound (ES2) | Botrytis cinerea EXO70 | MST | 11.2 ± 1.6 µM | [10] |

| This compound-14 (ES2-14) | Arabidopsis thaliana EXO70A1 | MST | Not determined | [10] |

| This compound-14 (ES2-14) | Magnaporthe oryzae EXO70 | MST | 10.4 ± 2.4 µM | [10] |

| This compound-14 (ES2-14) | Botrytis cinerea EXO70 | MST | 13.5 ± 2.1 µM | [10] |

Table 2: Inhibitory Concentrations of Endosidins on Growth

| Compound | Organism | Assay | IC50 | Reference |

| This compound (ES2) | Arabidopsis thaliana | Root Growth | ~32 µM | [10] |

| This compound-14 (ES2-14) | Arabidopsis thaliana | Root Growth | ~15 µM | [10] |

| This compound (ES2) | Magnaporthe oryzae | Fungal Growth | 562 µM | [5] |

| This compound-14 (ES2-14) | Magnaporthe oryzae | Fungal Growth | 16 µM | [5] |

| This compound (ES2) | Botrytis cinerea | Fungal Growth | Not calculable | [5] |

| This compound-14 (ES2-14) | Botrytis cinerea | Fungal Growth | 47 µM | [5] |

| This compound (ES2) | Physcomitrium patens | Polarized Growth | 8.8 - 12.3 µM | [10] |

Table 3: Cellular Effects of this compound Treatment

| Treatment | Cell Type/Organism | Effect | Quantitative Measurement | Reference |

| 40 µM ES2 (2h) | Arabidopsis root epidermal cells | PIN2-GFP localization | Reduced plasma membrane abundance, increased intracellular aggregates | [6][10] |

| 40 µM ES2-14 (2h) | Arabidopsis root epidermal cells | PIN2-GFP localization | More potent reduction of plasma membrane abundance than ES2 | [10] |

| 40 µM ES2 | HeLa cells | Transferrin recycling | Inhibition of recycling to plasma membrane | [1] |

| 40 µM ES2-14 | HeLa cells | Transferrin recycling | No significant inhibition | [10] |

| 5 µM ES2 (24h) | HEK293 cells | Sec8-Exo70 Interaction | Significant reduction in co-immunoprecipitation | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on EXO70.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is utilized to confirm the direct binding of a small molecule to its protein target by assessing the ligand's ability to protect the protein from proteolysis.[7][11][13][14]

Caption: Workflow for the DARTS assay.

-

Protein Preparation: Prepare total protein extracts from Arabidopsis thaliana seedlings or use purified recombinant EXO70 protein.

-

Ligand Incubation: Incubate the protein sample with this compound (e.g., 400 µM) or an equivalent volume of DMSO (vehicle control) for 30 minutes at room temperature.[14]

-

Protease Digestion: Add a protease, such as pronase, to the protein-ligand mixture at a range of dilutions (e.g., 1:100 to 1:10,000) and incubate for 10-30 minutes at room temperature.[8][14]

-

Reaction Termination: Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples for 5 minutes.

-

Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using an anti-EXO70 antibody to detect the levels of EXO70 protein. A higher abundance of EXO70 in the ES2-treated samples compared to the DMSO control indicates protection from proteolysis and thus, direct binding.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between molecules in solution by measuring changes in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand.[1][2][4][9]

-

Protein Labeling: Label purified EXO70 protein with a fluorescent dye (e.g., GFP-tagged EXO70A1).[1]

-

Serial Dilution: Prepare a serial dilution of this compound in MST buffer.

-

Incubation: Mix the fluorescently labeled EXO70 at a constant concentration with each dilution of this compound and incubate to allow binding to reach equilibrium.

-

Capillary Loading: Load the samples into MST capillaries.

-

MST Measurement: Place the capillaries in an MST instrument. An infrared laser creates a temperature gradient, and the movement of the fluorescently labeled protein is monitored.

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding curve.

Arabidopsis Root Growth Inhibition Assay

This assay assesses the in vivo effect of this compound on plant development by measuring its impact on root elongation.[5][6][15][16]

-

Media Preparation: Prepare half-strength Murashige and Skoog (½ MS) solid media containing a range of this compound concentrations (e.g., 0-50 µM) and a DMSO control.[6][16]

-

Seed Plating: Sterilize and plate Arabidopsis thaliana seeds (e.g., Col-0 or a reporter line like PIN2-GFP) on the prepared media.

-

Growth Conditions: Grow the seedlings vertically in a growth chamber under controlled light and temperature conditions.[17][18]

-

Measurement: After a set period (e.g., 7 days), scan the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

-

Data Analysis: Plot the root length against the this compound concentration to determine the dose-dependent inhibitory effect and calculate the IC50 value.[10]

PIN2-GFP Trafficking Assay

This assay visualizes the effect of this compound on the subcellular localization of the auxin efflux carrier PIN2, which is a known cargo of the exocyst-mediated pathway.[5][19][20][21]

Caption: Workflow for the PIN2-GFP trafficking assay.

-

Plant Material: Use Arabidopsis thaliana seedlings stably expressing PIN2::PIN2-GFP.

-

Treatment: Treat 5- to 7-day-old seedlings with this compound (e.g., 40-50 µM) or DMSO in liquid ½ MS medium for a specified time (e.g., 2 hours).[5][19]

-

Microscopy: Mount the seedlings on a microscope slide and image the root epidermal cells using a confocal laser scanning microscope.

-

Image Analysis: Quantify the fluorescence intensity of PIN2-GFP at the plasma membrane and the number and size of intracellular aggregates (ES2 bodies) using image analysis software.[19] A decrease in plasma membrane signal and an increase in intracellular bodies indicate inhibition of exocytosis and/or altered endosomal trafficking.

Conclusion

This compound is a powerful and specific inhibitor of the exocyst complex subunit EXO70. Its ability to directly bind EXO70 and disrupt exocytosis has provided invaluable insights into the mechanisms of vesicle trafficking and its role in diverse cellular processes. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound as a tool to investigate exocytosis-related phenomena and to explore the therapeutic potential of targeting the exocyst complex. The continued study of this compound and its analogs holds promise for advancing our understanding of fundamental cell biology and for the development of novel therapeutic strategies.

References

- 1. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. en.bio-protocol.org [en.bio-protocol.org]

- 4. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]

- 5. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 12. mdpi.com [mdpi.com]

- 13. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]

- 18. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Endosidin2: A Potent Tool for Unraveling the Complexities of Membrane Trafficking

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane trafficking is a fundamental cellular process essential for maintaining cellular homeostasis, signaling, and organismal development. This intricate network of pathways governs the transport of proteins, lipids, and other molecules to their correct subcellular destinations. A key player in the final stages of secretion is the exocyst complex, an octameric protein complex that tethers secretory vesicles to the plasma membrane for fusion. Dysregulation of this process is implicated in numerous diseases, including cancer and diabetes.[1][2] The study of exocytosis has been greatly advanced by the discovery of small molecule inhibitors that can acutely perturb its function. Endosidin2 (ES2) has emerged as a valuable chemical tool for dissecting the molecular mechanisms of membrane trafficking, particularly exocytosis.[1][2] This technical guide provides a comprehensive overview of ES2, its mechanism of action, quantitative effects, and detailed experimental protocols for its use in studying membrane trafficking.

Mechanism of Action: Targeting the Exocyst Complex

This compound is a cell-permeable small molecule that specifically targets the EXO70 subunit of the exocyst complex.[1][2] This interaction has been demonstrated in plant, fungal, and mammalian cells, highlighting the conserved nature of the target.[1][3] By binding to EXO70, ES2 inhibits the tethering of secretory vesicles to the plasma membrane, thereby blocking exocytosis.[1][2] This leads to a reduction in the abundance of plasma membrane proteins that are actively recycled or delivered via the secretory pathway.[2][4] Consequently, there is an observed enhancement of trafficking to the vacuole for degradation.[2] The specific and dose-dependent action of ES2 allows for the controlled disruption of exocytosis, overcoming the limitations of genetic approaches, such as mutant lethality and genetic redundancy, in studying this essential process.[2][5]

Quantitative Data on this compound Effects

The inhibitory effects of this compound and its more potent analog, ES2-14, have been quantified in various biological systems. These data provide a crucial reference for designing and interpreting experiments.

| Parameter | Organism/Cell Type | ES2 Concentration | Effect | Reference |

| PIN2-GFP Trafficking | Arabidopsis thaliana root epidermal cells | 40 µM (2h) | Reduced abundance at the plasma membrane and increased accumulation in prevacuolar compartments (PVCs) and vacuoles. | [3] |

| PIN2-GFP Trafficking | Arabidopsis thaliana root epidermal cells | 20 µM (2h) | No significant reduction in plasma membrane fluorescence intensity. | [3] |

| PIN2-GFP Trafficking (ES2-14) | Arabidopsis thaliana root epidermal cells | 20 µM (2h) | Significant reduction in plasma membrane fluorescence intensity. | [3] |

| Root Growth Inhibition | Arabidopsis thaliana seedlings | 15-25 µM | Modest root growth inhibition. | [6] |

| IC50 (Area) | Physcomitrium patens | 8.8 µM (95% CI: 4.0-19.9 µM) | Inhibition of polarized growth. | [7][8] |

| IC50 (Solidity) | Physcomitrium patens | 12.3 µM (95% CI: 9.2-22.1 µM) | Inhibition of polarized growth. | [7][8] |

| Dissociation Constant (Kd) | Purified EXO70A1 protein | 400 ± 170 µM | Binding affinity of ES2 to EXO70A1 determined by STD-NMR. | [2] |

| Neurite Outgrowth | PC12 cells (LRRK2 G2019S) | 2.5 µM & 5 µM | Rescued the inhibitory effect of LRRK2 G2019S on neurite outgrowth. | [9] |

| Plasma Membrane Proteome | Arabidopsis thaliana roots | 40 µM (2h) | Significantly reduced abundance of 145 plasma membrane proteins. | [4][10] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study membrane trafficking.

Brefeldin A (BFA) Washout Assay to Monitor Exocytosis

This assay is used to assess the inhibitory effect of ES2 on the exocytic transport of plasma membrane proteins.

-

Materials:

-

7-day-old Arabidopsis thaliana seedlings expressing a fluorescently tagged plasma membrane protein (e.g., PIN2-GFP).

-

Brefeldin A (BFA) stock solution (e.g., 50 mM in DMSO).

-

This compound (ES2) stock solution (e.g., 40 mM in DMSO).

-

Half-strength Murashige and Skoog (MS) liquid medium.

-

Confocal microscope.

-

-

Protocol:

-

Pre-treat seedlings with 40 µM BFA in half-strength MS liquid medium for 60 minutes to induce the formation of BFA bodies (large intracellular agglomerations of the tagged protein).

-

Wash out the BFA by transferring the seedlings to fresh half-strength MS liquid medium.

-

Immediately treat the seedlings with one of the following:

-

0.1% DMSO (control).

-

40 µM ES2 in 0.1% DMSO.

-

-

Allow the seedlings to recover for 80 minutes.

-

Mount the seedlings on a microscope slide and observe the localization of the fluorescently tagged protein in root epidermal cells using a confocal microscope.

-

Analysis: In the DMSO control, the tagged protein should relocalize to the plasma membrane. In the ES2-treated sample, the recovery to the plasma membrane will be significantly reduced, indicating inhibition of exocytosis.[3]

-

Drug Affinity Responsive Target Stability (DARTS) Assay

This assay is used to identify the cellular target of a small molecule by observing its protective effect on the target protein from proteolysis.

-

Materials:

-

Protein extracts from the organism or cell line of interest.

-

This compound (ES2) stock solution.

-

DMSO (control).

-

Pronase (or other suitable protease) stock solution.

-

SDS-PAGE loading buffer.

-

Western blotting apparatus and reagents.

-

Antibodies against the putative target (e.g., anti-EXO70A1) and a control protein (e.g., anti-actin).

-

-

Protocol:

-

Incubate the protein extracts with either ES2 (e.g., 400 µM) or an equivalent volume of DMSO for 1 hour at room temperature.

-

Aliquot the treated protein extracts.

-

Add different concentrations of pronase to each aliquot and digest for 30 minutes at room temperature.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Probe the membrane with antibodies against the putative target and the control protein.

-

Analysis: ES2 will protect its target protein (EXO70A1) from degradation by pronase, resulting in a stronger band intensity at higher pronase concentrations compared to the DMSO control. The control protein (actin) should not be protected.[2][5]

-

Saturation Transfer Difference (STD) NMR Spectroscopy

This technique is used to determine the binding affinity between a small molecule and its protein target.

-

Materials:

-

Purified target protein (e.g., EXO70A1).

-

This compound (ES2).

-

NMR spectrometer.

-

Appropriate buffer for NMR analysis.

-

-

Protocol:

-

Prepare samples containing a constant concentration of the purified target protein and varying concentrations of ES2 in the NMR buffer.

-

Acquire STD-NMR spectra for each sample.

-

Calculate the STD amplification factor as a function of the ES2 concentration.

-

Analysis: By fitting the binding isotherm, the dissociation constant (Kd) of the protein-ligand interaction can be determined. A significant increase in the STD amplification factor with increasing ligand concentration indicates binding.[2]

-

Visualizing the Impact of this compound

Diagrams are essential for conceptualizing the complex cellular processes affected by this compound.

Caption: this compound inhibits exocytosis by binding to the EXO70 subunit of the exocyst complex.

Caption: A typical experimental workflow for studying the effects of this compound.

Caption: The downstream cellular consequences of this compound-mediated exocyst inhibition.

Conclusion

This compound and its analogs are powerful tools for the spatio-temporal dissection of membrane trafficking pathways. By providing a means to acutely and reversibly inhibit exocytosis, ES2 enables researchers to investigate the dynamics of protein and lipid transport, the regulation of the exocyst complex, and the physiological consequences of impaired secretion. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to employ this compound in their research to further our understanding of these fundamental cellular processes and their roles in health and disease.

References

- 1. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens. | microPublication [micropublication.org]

- 9. Inhibition of the Exocyst Complex Attenuates the LRRK2 Pathological Effects | MDPI [mdpi.com]

- 10. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Mechanism of Action of Endosidin2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosidin2 (ES2) is a cell-permeable, synthetic small molecule identified as a potent and selective inhibitor of membrane trafficking.[1][2][3] It functions by directly targeting the EXO70 subunit, a key component of the octameric exocyst complex, which is highly conserved across plant and animal kingdoms.[1][4][5] The exocyst complex is essential for the final stage of exocytosis, mediating the tethering of secretory vesicles to the plasma membrane before fusion.[6][7] By inhibiting EXO70, ES2 effectively disrupts exocytosis and endosomal recycling, making it an invaluable chemical tool for studying the dynamic regulation of these fundamental cellular processes.[4][8][9] Its activity in both plant and mammalian systems overcomes challenges like mutant lethality and genetic redundancy often encountered in genetic studies, offering a unique avenue for investigating exocyst-related functions and their roles in diseases such as cancer and diabetes.[1][5][7][8]

Chemical and Physical Properties

This compound is a benzylidene-benzohydrazide-based compound with good aqueous stability.[8] Its chemical identity and physical characteristics are summarized below.

Table 2.1: Chemical Identification of this compound

| Property | Value |

| Formal Name | (E)‐3‐Fluoro‐N′‐(4‐hydroxy‐3‐iodo‐5‐methoxybenzylidene)‐benzohydrazide[2] |

| Synonym | ES2[9][10] |

| CAS Number | 1839524-44-5[9][10] |

| Molecular Formula | C₁₅H₁₂FIN₂O₃[10] |

| Molecular Weight | 414.17 g/mol [10] |

| SMILES | FC1=CC(C(N/N=C/C2=CC(I)=C(O)C(OC)=C2)=O)=CC=C1[9] |

| InChI Key | UIADDCURKKFTFW-QGMBQPNBSA-N[9] |

Table 2.2: Physicochemical Properties and Storage of this compound

| Property | Value |

| Appearance | White to beige crystalline solid/powder.[9] |

| Purity | ≥98% (HPLC). |

| Solubility | DMSO: 20-100 mg/mL[9][10] DMF: 30 mg/mL[9] Ethanol: 0.25 mg/mL[9] |

| Aqueous Stability | Stable in aqueous solution; does not undergo significant hydrolysis over 7 days.[1][8] |

| Storage (Powder) | -20°C (3 years), 4°C (2 years).[10] |

| Storage (In Solvent) | -80°C (6 months), -20°C (1 month).[10] |

Mechanism of Action

This compound selectively binds to the C-terminal domain of the EXO70 subunit of the exocyst complex.[4][10] This interaction inhibits the tethering of vesicles to the plasma membrane, thereby blocking exocytosis.[4][10] Consequently, proteins destined for the plasma membrane are rerouted. In plant cells, this leads to an accumulation of cargo, such as the auxin transporter PIN2, in late endosomes/pre-vacuolar compartments and enhances their trafficking to the vacuole for degradation.[4][10] This disruption also causes structural abnormalities in the Golgi apparatus.[4][10] The inhibitory effect of ES2 has been observed in both plant and mammalian cells, highlighting the conserved nature of the exocyst complex function.[4]

Caption: this compound signaling pathway showing inhibition of EXO70 and downstream cellular effects.

Quantitative Biological Data

The biological activity of this compound has been quantified through various assays, providing insights into its potency and binding affinity.

Table 4.1: Binding Affinity and Effective Concentrations of this compound

| Parameter | System/Assay | Value | Reference |

| Binding Affinity (Kd) | AtEXO70A1 (Microscale Thermophoresis) | ~253 µM | [9] |

| AtEXO70A1 (Biochemical Assays) | 250 - 400 µM | [11] | |

| EXO70A1 (STD-NMR) | 400 ± 170 µM | [8] | |

| MoEXO70 (MST Assays) | 37 ± 18 µM (for ES2-14 analog) | [11] | |

| Effective Concentration | Inhibition of Arabidopsis Pollen Tube Germination | 16 µM | [1][8] |

| Altered PIN2-GFP Localization in Arabidopsis Roots (2h) | 40 µM | [4][8] | |

| PIN Protein Aggregation in Arabidopsis Roots (1.5-3h) | 50 µM | [4][10] | |

| Toxicity in PC12 Mammalian Cells (48h) | Significant toxicity at 15-40 µM | [12] | |

| No Toxicity in PC12 Mammalian Cells (48h) | 2.5 - 5 µM | [12] |

Key Experimental Protocols

The following protocols are fundamental for studying the interaction of this compound with its target and its effects on cellular processes.

Target Validation: Drug Affinity Responsive Target Stability (DARTS)

This method identifies protein targets by exploiting the phenomenon that small molecule binding can stabilize a protein against proteolysis.[1][8]

Methodology:

-

Protein Extraction: Prepare total protein extracts from Arabidopsis thaliana seedlings or other relevant tissues.

-

Ligand Incubation: Incubate the protein extract with this compound (e.g., 40 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour at room temperature).

-

Protease Digestion: Subject the samples to limited proteolysis by adding a broad-spectrum protease like pronase at various dilutions (e.g., 1:3,000, 1:10,000).[8] Incubate for a short duration (e.g., 10-20 minutes).

-

Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.

-

Analysis: Analyze the samples via SDS-PAGE and Western blot using an antibody specific to the putative target (anti-EXO70A1) and a loading control (anti-actin).[1][8] A higher band intensity for EXO70A1 in the ES2-treated sample compared to the control indicates protection from degradation and thus, a direct interaction.

References

- 1. pnas.org [pnas.org]

- 2. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis (Journal Article) | OSTI.GOV [osti.gov]

- 8. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Protocol for Using Endosidin2 in Arabidopsis thaliana

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Endosidin2 (ES2) is a small molecule inhibitor that serves as a valuable tool for studying vesicle trafficking in the model plant Arabidopsis thaliana. It functions by targeting the EXO70 subunit of the exocyst complex, a key component of the cellular machinery responsible for tethering secretory vesicles to the plasma membrane during exocytosis.[1][2] By inhibiting EXO70, ES2 effectively disrupts exocytosis, leading to a range of observable phenotypes, including the inhibition of polarized growth and alterations in the localization of plasma membrane proteins.[1][3] These characteristics make ES2 a powerful chemical tool to investigate the dynamics of exocytosis and its role in various plant growth and developmental processes, overcoming the limitations of genetic studies that can be hampered by mutant lethality or redundancy.[1] A more potent analog, this compound-14 (ES2-14), has also been developed, requiring lower concentrations to achieve similar inhibitory effects.[2][4]

Mechanism of Action

This compound specifically binds to the EXO70 subunit of the octameric exocyst complex.[1] This interaction inhibits the tethering of post-Golgi secretory vesicles to the plasma membrane, thereby blocking the final steps of exocytosis.[5] This disruption leads to the intracellular accumulation of proteins and other cargo that would normally be delivered to the cell surface.[3][5] Consequently, ES2 treatment results in phenotypes associated with impaired secretion, such as reduced root hair elongation, decreased primary root growth, and altered localization of plasma membrane proteins like the auxin transporter PIN2.[3][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its analog this compound-14 on Arabidopsis thaliana.

Table 1: Inhibitory Concentrations (IC50) of this compound and Analogs

| Compound | Parameter | IC50 Value | Plant Species | Reference |

| This compound (ES2) | Root Growth | 32 µM | Arabidopsis thaliana | [4] |

| This compound-14 (ES2-14) | Root Growth | 15 µM | Arabidopsis thaliana | [4] |

| This compound (ES2) | Polarized Growth (Area) | 8.8 µM | Physcomitrium patens | [7] |

| This compound (ES2) | Polarized Growth (Solidity) | 12.3 µM | Physcomitrium patens | [7] |

Table 2: Dose-Dependent Effects of this compound on Arabidopsis Root Growth

| ES2 Concentration | Observation | Reference |

| 10 µM | No obvious difference in growth compared to DMSO control after 10 days. | [4] |

| 15-25 µM | Modest inhibition of root growth. | [6] |

| 40 µM | Significant reduction in root elongation and agravitropic response in 7-day-old seedlings. | [1][3] |

| 40 µM | Treatment for 2 hours leads to a significant reduction in the abundance of 145 plasma membrane proteins. | [8][9] |

Table 3: Dose-Dependent Effects of this compound-14 on Arabidopsis Root Growth

| ES2-14 Concentration | Observation | Reference |

| 10 µM | Significantly shorter roots compared to DMSO control in 10-day-old seedlings. | [4] |

| 20 µM | Seedlings are significantly smaller with shorter roots compared to the same concentration of ES2. | [4] |

| 40 µM | Complete failure of root elongation. | [4] |

Experimental Protocols

Protocol 1: Arabidopsis Seedling Growth Inhibition Assay

This protocol details the methodology for assessing the effect of this compound on the root growth of Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0, or a line expressing a fluorescently tagged plasma membrane protein like PIN2-GFP)

-

This compound (ES2) or this compound-14 (ES2-14)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Half-strength Murashige and Skoog (½ MS) medium with vitamins

-

Petri plates

-

Sterile water

-

Growth chamber or incubator

Procedure:

-

Preparation of ES2 Stock Solution: Dissolve ES2 or ES2-14 in DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C.

-

Preparation of Growth Media:

-

Prepare ½ MS medium with 0.8% agar and autoclave.

-

Allow the medium to cool to approximately 50-60°C.

-

Add the ES2 stock solution to the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM).

-

For the control plates, add an equivalent volume of DMSO.

-

Pour the media into sterile petri plates and allow them to solidify.

-

-

Seed Sterilization and Plating:

-

Sterilize Arabidopsis seeds using your preferred method (e.g., ethanol (B145695) and bleach washes).

-

Resuspend the sterile seeds in sterile water or a 0.1% agar solution.

-

Pipette the seeds onto the surface of the prepared ½ MS plates containing different concentrations of ES2 or DMSO.

-

-

Seedling Growth:

-

Seal the plates and place them vertically in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.

-

-

Data Acquisition and Analysis:

-

After 7 to 10 days, photograph the plates.

-

Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

-

Perform statistical analysis to compare the root lengths of seedlings grown on ES2-containing media to the DMSO control.

-

Protocol 2: Analysis of Protein Localization in Response to ES2 Treatment

This protocol describes how to observe the effect of this compound on the subcellular localization of plasma membrane proteins, such as PIN2, using confocal microscopy.

Materials:

-

7-day-old Arabidopsis seedlings expressing a fluorescently tagged plasma membrane protein (e.g., PIN2-GFP)

-

Liquid ½ MS medium

-

This compound (ES2)

-

DMSO

-

Microscope slides and coverslips

-

Confocal laser scanning microscope

Procedure:

-

Seedling Preparation: Grow Arabidopsis seedlings expressing the fluorescently tagged protein on standard ½ MS agar plates for 7 days.

-

ES2 Treatment:

-

Prepare a working solution of ES2 in liquid ½ MS medium at the desired concentration (e.g., 40 µM). Prepare a DMSO control solution with an equivalent volume of DMSO.

-

Carefully transfer the 7-day-old seedlings into the liquid ½ MS medium containing either ES2 or DMSO.

-

Incubate the seedlings for the desired treatment time (e.g., 2 hours) under light.

-

-

Microscopy:

-

Mount the treated seedlings in the corresponding treatment solution on a microscope slide.

-

Observe the root epidermal cells using a confocal laser scanning microscope.

-

Acquire Z-stack images of the cells to visualize the subcellular localization of the fluorescently tagged protein.

-

-

Image Analysis:

-

Analyze the acquired images to observe changes in protein localization. For example, with ES2 treatment, PIN2-GFP may show reduced plasma membrane localization and increased accumulation in intracellular compartments.[4]

-

Quantify the intracellular fluorescence intensity or the number of intracellular puncta if required.

-

Visualizations

Signaling Pathway Diagram

References

- 1. pnas.org [pnas.org]

- 2. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound targets conserved exocyst complex subunit EXO70 to inhibit exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-14 Targets the Exocyst Complex in Plants and Fungal Pathogens to Inhibit Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endosidin 2 accelerates PIN2 endocytosis and disturbs intracellular trafficking of PIN2, PIN3, and PIN4 but not of SYT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A chemical genetic screen with the EXO70 inhibitor this compound uncovers potential modulators of exocytosis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Exocyst Complex with Endosidin 2 Reduces Polarized Growth in Physcomitrium patens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The EXO70 inhibitor this compound alters plasma membrane protein composition in Arabidopsis roots [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Endosidin2 Treatment of Mammalian Cell Cultures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosidin2 (ES2) is a cell-permeable small molecule that acts as a potent inhibitor of exocytosis.[1][2][3][4] It functions by directly binding to the EXO70 subunit of the exocyst complex, a key component of the cellular machinery responsible for tethering secretory vesicles to the plasma membrane for fusion.[1][2][3] This inhibition of exocyst function disrupts the final stages of exocytosis, leading to a reduction in the delivery of proteins and lipids to the cell surface. Consequently, ES2 impacts various cellular processes, including endosomal recycling, cell signaling, and polarized growth.[1][2][4][5]

ES2 has been shown to be active in both plant and mammalian systems, making it a valuable tool for studying vesicle trafficking.[1][2] In mammalian cells, ES2 has been observed to inhibit the recycling of transferrin, reduce the surface abundance of metalloproteinases, and affect neurite outgrowth.[6][7][8] Its ability to modulate exocytosis in a dose-dependent manner provides a powerful method for investigating the roles of this fundamental process in health and disease, with potential implications for conditions such as cancer and diabetes.[2][3]

These application notes provide detailed protocols for the use of this compound in mammalian cell culture, including data on its effective concentrations and methodologies for key experimental assays.

Data Presentation

Quantitative Data Summary for this compound Treatment

| Parameter | Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |

| Transferrin Recycling Inhibition | HeLa | Not specified | 1 hour | Marked accumulation of transferrin at protrusion sites, indicating reduced exocytosis. | [2] |

| Cell Viability (Toxicity) | PC12 | 2.5 µM, 5 µM | 48 hours | No significant difference in cell viability compared to untreated cells. | [8] |

| Cell Viability (Toxicity) | PC12 | 15 µM, 40 µM | 48 hours | Significant toxicity observed. | [8] |

| Exocyst Complex Disruption | HEK293 | 5 µM | 24 hours | Significant reduction in the formation of the Sec8-Exo70 complex. | [8] |

| Rescue of Neurite Outgrowth Inhibition | PC12 (LRRK2 G2019S) | 5 µM, 10 µM | 7 days | Rescued the inhibitory effect of LRRK2 G2019S on neurite outgrowth. | [8] |

| Reduction of LRRK2 Protein Level | SH-SY5Y | 5 µM | 72 hours | Significant reduction in the LRRK2 protein level. | [8] |

| Binding Affinity (Kd) | Purified EXO70A1 | 253 µM | N/A | Dissociation constant for ES2 binding to the EXO70A1 subunit. | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] It is crucial to prepare a concentrated stock solution to minimize the final concentration of DMSO in the cell culture medium, as high concentrations of DMSO can be toxic to cells.

Materials:

-

This compound (ES2) powder[9]

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

To prepare a 50 mM stock solution, dissolve 5 mg of this compound (MW: 414.17 g/mol ) in 241.4 µL of DMSO.[4]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: General this compound Treatment of Adherent Mammalian Cells

This protocol provides a general workflow for treating adherent mammalian cells with this compound. The optimal cell density, ES2 concentration, and treatment duration should be determined empirically for each cell line and experimental setup.

Materials:

-

Adherent mammalian cells of choice

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution (e.g., 50 mM in DMSO)

-

Vehicle control (DMSO)

-

Sterile culture plates or dishes

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells onto the appropriate culture vessel (e.g., 6-well plate, coverslips in a plate) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

-

Serum Starvation (Optional): For some assays, such as those involving growth factors or transferrin uptake, serum starvation is necessary to synchronize the cells and reduce background signaling. Replace the complete medium with serum-free medium and incubate for an appropriate time (e.g., overnight).[10]

-

Preparation of Treatment Medium: Prepare fresh culture medium containing the desired final concentration of this compound. For example, to achieve a 10 µM final concentration from a 50 mM stock, dilute the stock 1:5000 in the medium. Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).

-

Treatment: Remove the medium from the cells and wash once with PBS. Add the prepared this compound-containing medium or vehicle control medium to the respective wells.

-

Incubation: Return the cells to the 37°C, 5% CO₂ incubator for the desired treatment duration (e.g., 1, 2, 24, or 48 hours).

-

Downstream Analysis: Following incubation, proceed with the specific downstream analysis, such as cell lysis for western blotting, fixation for immunofluorescence, or a cell viability assay.

Protocol 3: Transferrin Recycling Assay

This assay measures the effect of this compound on the recycling of endocytosed transferrin back to the plasma membrane, a process that relies on exocytosis.[2]

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete culture medium

-

Serum-free medium (e.g., MEM)[11]

-

Fluorescently labeled human transferrin (e.g., Transferrin-AlexaFluor488)[2]

-

This compound stock solution

-

Vehicle control (DMSO)

-

PBS

-

Coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium

Procedure:

-

Cell Preparation: Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere for 24 hours.

-